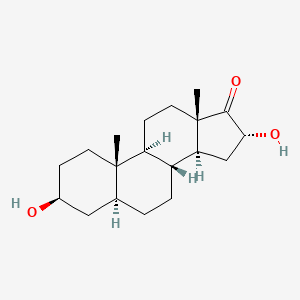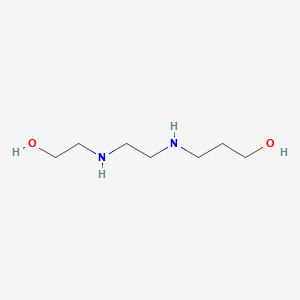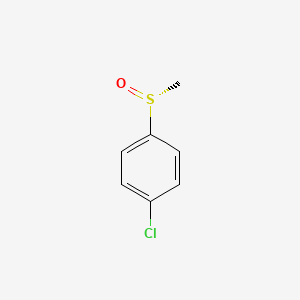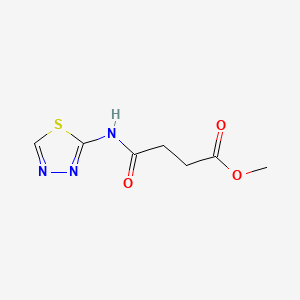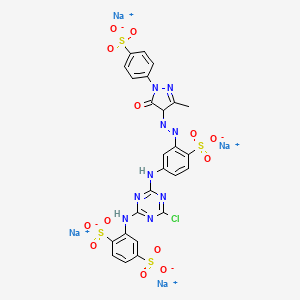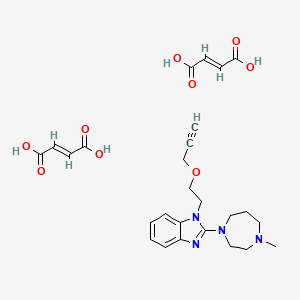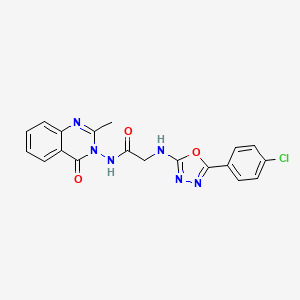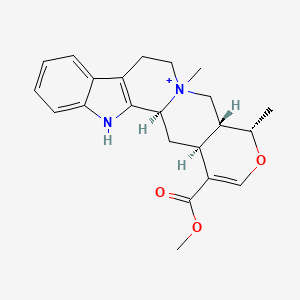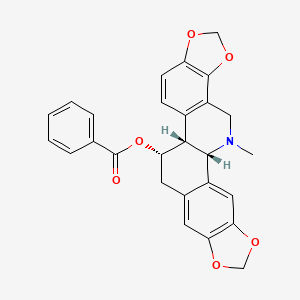
Benzoylchelidonine, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylchelidonine, (+)- is a naturally occurring alkaloid found in certain plants, particularly in the family Papaveraceae. It has garnered attention in scientific research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for Benzoylchelidonine, (+)- involve complex organic synthesis techniques. One common method includes the use of starting materials such as benzoyl chloride and chelidonine under specific reaction conditions, including controlled temperature and pH levels.
Industrial Production Methods: Industrial production of Benzoylchelidonine, (+)- typically involves large-scale organic synthesis processes. These processes are optimized for yield and purity, often employing advanced chemical engineering techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzoylchelidonine, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzoylchelidonine derivatives with altered functional groups.
Reduction: Production of reduced forms of Benzoylchelidonine, (+)-.
Substitution: Generation of substituted benzoylchelidonine derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an anti-inflammatory agent.
Medicine: Explored for its pharmacological properties, including its potential use in pain management and treatment of certain diseases.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
The mechanism by which Benzoylchelidonine, (+)- exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways are still under investigation, but research suggests involvement in anti-inflammatory and analgesic pathways.
Comparison with Similar Compounds
Chelidonine
Benzoylisoquinoline alkaloids
Properties
CAS No. |
436812-20-3 |
|---|---|
Molecular Formula |
C27H23NO6 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] benzoate |
InChI |
InChI=1S/C27H23NO6/c1-28-12-19-17(7-8-20-26(19)33-14-30-20)24-23(34-27(29)15-5-3-2-4-6-15)10-16-9-21-22(32-13-31-21)11-18(16)25(24)28/h2-9,11,23-25H,10,12-14H2,1H3/t23-,24-,25+/m0/s1 |
InChI Key |
OJUONBUZEDFJPA-CCDWMCETSA-N |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4OC(=O)C7=CC=CC=C7)OCO6 |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4OC(=O)C7=CC=CC=C7)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


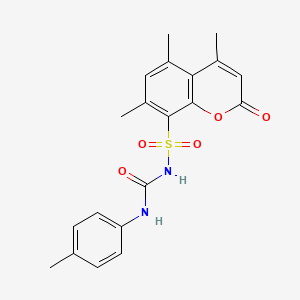
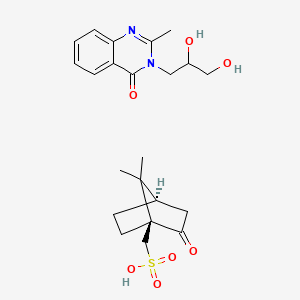
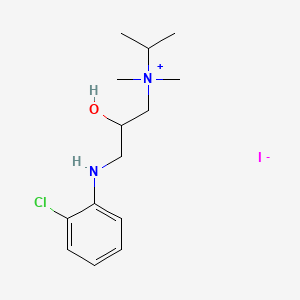
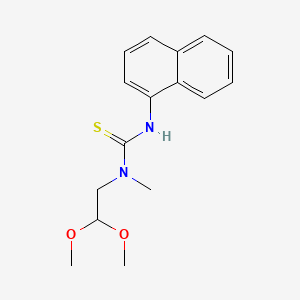
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,23S,26S,29S,32S,35S,38S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,6R,6aS,9aS,12S,15S,15aS,18S,18aS,21S,21aS,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60R,65R,68S,71S,74S,77S,83S,86S,89S,92S,95S,98S)-65-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-15,15a,33,54,71,95-hexakis(4-aminobutyl)-18a,36,68-tris(2-amino-2-oxoethyl)-48,89-dibenzyl-12-(3-carbamimidamidopropyl)-98-[(1R)-1-hydroxyethyl]-39-(hydroxymethyl)-57,92-bis[(4-hydroxyphenyl)methyl]-9a-methyl-21a,74,86-tris(2-methylpropyl)-30,45,51-tris(2-methylsulfanylethyl)-1a,7a,8,10a,11,13a,14,16a,17,19a,20,22a,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,84,87,90,93,96,99-pentatriacontaoxo-18,27,42,77-tetra(propan-2-yl)-3,4,62,63-tetrathia-a,2a,7,8a,10,11a,13,14a,16,17a,19,20a,23a,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,85,88,91,94,97-pentatriacontazapentacyclo[58.40.23.021,25.079,83.0102,106]tricosahectane-6-carbonyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-17,35-bis(4-aminobutyl)-29,32-bis(hydroxymethyl)-14-[(4-hydroxyphenyl)methyl]-23,26-bis(2-methylpropyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-11,20-di(propan-2-yl)-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-16-(2-amino-2-oxoethyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B15190836.png)
